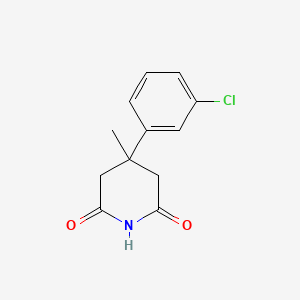

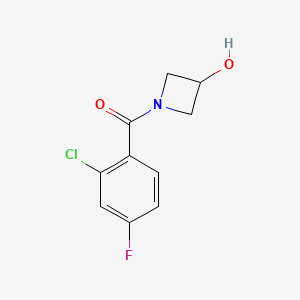

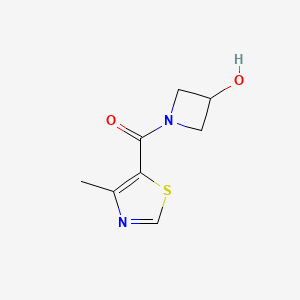

![molecular formula C15H23BO4 B1468834 1-[4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯氧基]丙烷-2-醇 CAS No. 1248556-14-0](/img/structure/B1468834.png)

1-[4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯氧基]丙烷-2-醇

描述

The compound “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms . They are commonly used in organic synthesis, medicinal chemistry, and materials science .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the reaction of a boron compound with a carbon-based compound . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a common boron compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The molecular structure of “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol” includes a boron atom bonded to three oxygen atoms, forming a boronic acid group . The rest of the molecule consists of carbon and hydrogen atoms arranged in specific configurations .Chemical Reactions Analysis

Boronic acid derivatives, such as “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol”, can participate in various chemical reactions. For instance, they can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .科学研究应用

机制和化学过程

与“1-[4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯氧基]丙烷-2-醇”相关的研究的一个重要领域涉及了解其在各种环境中的化学性质和反应。研究探索了其在机制中的作用,例如木质素中 β-O-4 键的裂解,这一过程对于生物燃料生产和木质素作为可再生资源的更广泛利用至关重要。Yokoyama (2015) 综述了木质素模型化合物的酸解,重点介绍了取决于所用模型化合物结构的不同反应机制,表明这种化学物质由于其独特的含硼结构而具有促进或影响这些机制的潜力 (Yokoyama, 2015)。

环境应用

该物质对苯氧基的结构亲和性表明其在环境科学中具有潜在的相关性,特别是在研究苯氧基除草剂的吸附行为方面。Werner、Garratt 和 Pigott (2012) 综述了 2,4-D 和其他苯氧基除草剂对各种土壤和材料的吸附,表明具有相似结构特征的化合物可以研究其环境归宿和行为,包括其作为生物修复或环境污染物的潜力 (Werner, Garratt, & Pigott, 2012)。

潜在的生物活性

“1-[4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯氧基]丙烷-2-醇”的结构表明它可能与其他酚类化合物具有相似的生物活性。例如,对香豆酸及其共轭物具有酚类结构,已显示出包括抗氧化、抗癌和抗炎作用在内的一系列生物活性。这表明所讨论的化合物可能表现出相似的性质,值得进一步研究其生物活性及其应用 (Pei, Ou, Huang, & Ou, 2016)。

作用机制

Target of Action

Compounds with similar structures are often used as reagents and catalysts in organic synthesis .

Mode of Action

It is known that similar compounds are often used in reactions such as the diels-alder reaction with styrene and trans-β-nitrostyrene . These reactions involve the formation of significant carbon-carbon bonds .

Biochemical Pathways

It is known that similar compounds are involved in borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Pharmacokinetics

The compound has a predicted density of 108±01 g/cm3 , a melting point of 77-81°C , and a boiling point of 355.6±25.0 °C . These properties may influence its bioavailability.

Result of Action

It is known that similar compounds are used as reagents and catalysts in organic synthesis, leading to the formation of various compounds .

Action Environment

The action, efficacy, and stability of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature . It should also be kept away from oxygen, heat sources, and strong oxidizing agents .

属性

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4/c1-11(17)10-18-13-8-6-12(7-9-13)16-19-14(2,3)15(4,5)20-16/h6-9,11,17H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSQHHMZOOBCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

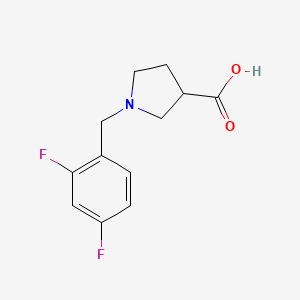

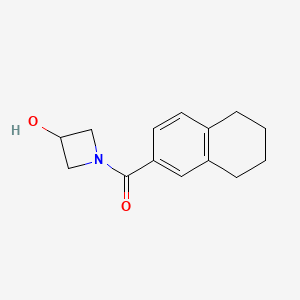

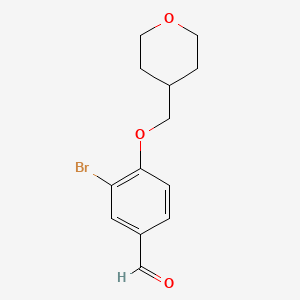

![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)

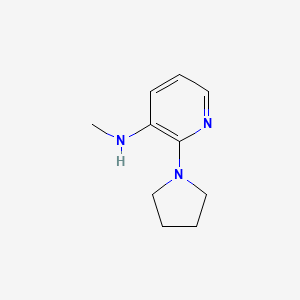

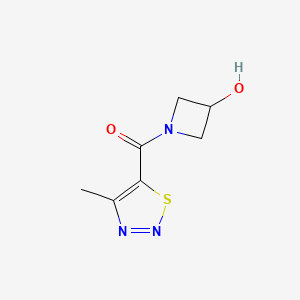

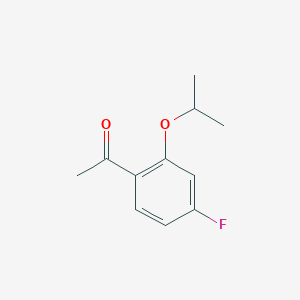

![[1-(1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1468768.png)

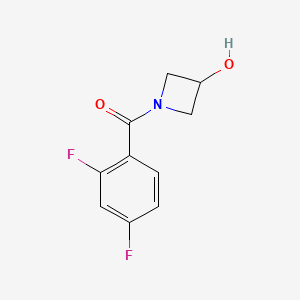

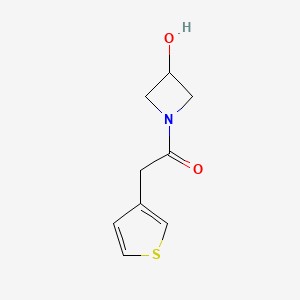

![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468771.png)